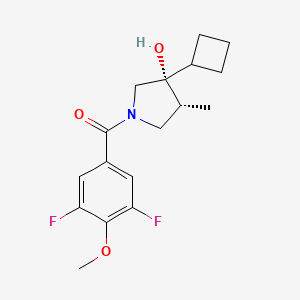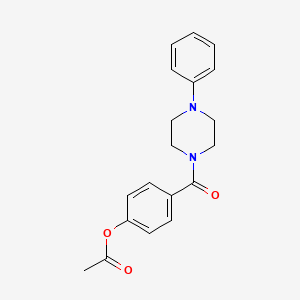
N-ethyl-4-methyl-6-(4-propionyl-1-piperazinyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-methyl-6-(4-propionyl-1-piperazinyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C14H23N5O and its molecular weight is 277.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.19026037 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Research
N-ethyl-4-methyl-6-(4-propionyl-1-piperazinyl)-2-pyrimidinamine, due to its structural features, may be explored in pharmacological research, particularly in drug design and development. Compounds with a pyrimidinamine core often exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. Research in this area focuses on synthesizing novel derivatives and evaluating their pharmacological properties in vitro and in vivo.
Neurological Studies
Derivatives similar to this compound might be investigated for their potential effects on the central nervous system. Piperazine, a moiety present in this compound, is known for its neurological effects, which could be beneficial in studying neurodegenerative diseases, psychiatric disorders, and as potential modulators of neurotransmitter systems.
Antimicrobial Applications
The exploration of new antimicrobial agents is a critical area of research due to the rising concern of antibiotic resistance. Compounds with a pyrimidinamine backbone have shown promise as antibacterial and antifungal agents. Research in this domain involves screening these compounds against various microbial strains to ascertain their efficacy and mechanism of action.
Oncological Research
The anticancer potential of pyrimidinamine derivatives is a significant area of investigation. These compounds can be designed to target various pathways involved in cancer cell proliferation, apoptosis, and metastasis. Research often involves studying the cytotoxic effects of these compounds on different cancer cell lines and understanding their mechanisms of action at the molecular level.
Molecular Biology and Biochemistry
On a more fundamental level, this compound and its derivatives can be used as tools in molecular biology and biochemistry research. They can serve as probes to study enzyme activities, receptor-ligand interactions, and other cellular processes due to their potential to interact with biological macromolecules.
References
- "A systematic review on Piper longum L.: Bridging traditional knowledge and pharmacological evidence for future translational research." (V. Yadav, Anuja Krishnan, D. Vohora, 2020)
- "In vivo nucleic acid delivery with PEI and its derivatives: current status and perspectives." (Wing‐Fu Lai, 2011)
- "Piper sarmentosum Roxb.: A review on its botany, traditional uses, phytochemistry, and pharmacological activities." (Xiaolei Sun et al., 2020)
- "Chemical profile, traditional uses, and biological activities of Piper chaba Vahl: A review." (M. T. Islam et al., 2020)
Propriétés
IUPAC Name |
1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-4-13(20)19-8-6-18(7-9-19)12-10-11(3)16-14(17-12)15-5-2/h10H,4-9H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEOEBKCBNFKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S,4R)-1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)

![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)
![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)


![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)
![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)
![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5556278.png)
![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)
![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)
